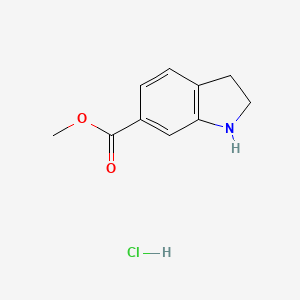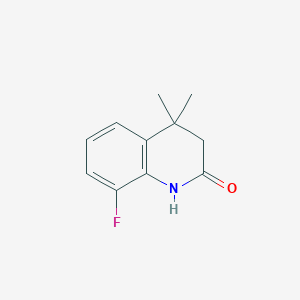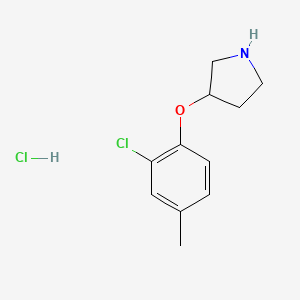
3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO . It has an average mass of 248.149 Da and a monoisotopic mass of 247.053070 Da .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, the synthetic route to obtain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded the compounds by reaction with thionyl chloride (SOCl2) .Molecular Structure Analysis
The molecular structure of 3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The presence of the nitrogen atom contributes to the polarity of the molecules, producing a dipole moment and a marked PSA value .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and can lead to a variety of bioactive molecules. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Agrochemicals and Medicinal Compounds : The compound has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are significant adducts for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Building Blocks for Polymer Synthesis : It serves as a precursor in creating thermally stable poly(ether imide ester)s, demonstrating its role in the development of advanced materials with potential applications in industry (Mehdipour‐Ataei & Amirshaghaghi, 2005).
- Novel Heterocyclic Compounds Synthesis : The compound is pivotal in the synthesis of novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates, which showcases the flexibility in creating diverse heterocyclic structures (Sarbu et al., 2019).
Material Science and Engineering
- Polymer Development : A novel aromatic diamine monomer incorporating pyrrolidine groups was synthesized for creating a series of polyimides. These polymers displayed excellent solubility, thermal stability, and hydrophobicity, indicating their potential in various high-performance applications (Huang et al., 2017).
Propiedades
IUPAC Name |
3-(2-chloro-4-methylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8-2-3-11(10(12)6-8)14-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKXVAXSBVNWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219977-28-2 | |
| Record name | Pyrrolidine, 3-(2-chloro-4-methylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)
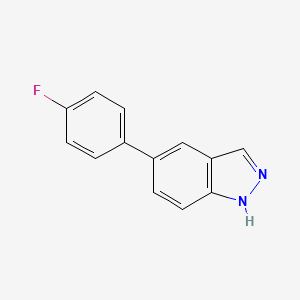
![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)

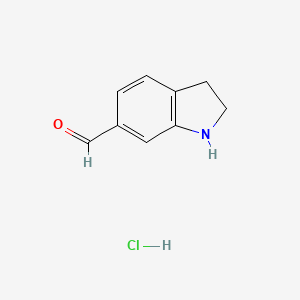
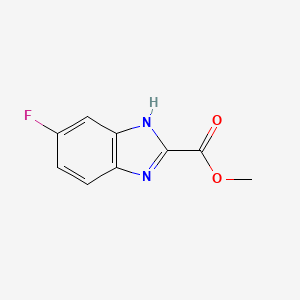


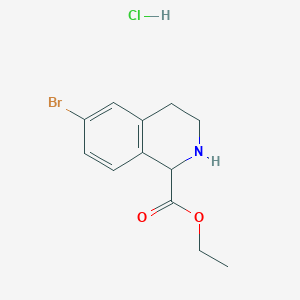

![1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1441092.png)
